N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide
Description
Chemical Structure and Synthesis The compound, with the systematic name N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide, features a thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to an acetamide group, which is further substituted with a 2-methylphenoxy chain. Its molecular formula is C₂₂H₂₂FN₂O₂S, with a molecular weight of 404.52 g/mol .
- Multistep coupling reactions involving thioureas, aldehydes, or ketones to form the thiazole ring.
- Nucleophilic substitution or amide bond formation to attach the phenoxyacetamide side chain .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-6-3-4-9-18(14)26-13-20(25)23-11-10-19-15(2)24-21(27-19)16-7-5-8-17(22)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNHIGIIPJLOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing an overview of its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C21H21FN2O3S. The structural features include:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, crucial for biological activity.
- Fluorophenyl group : Enhances lipophilicity and may contribute to the binding affinity of the compound.
- Phenoxyacetamide moiety : Implicated in various biological interactions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.47 g/mol |
| Key Functional Groups | Thiazole, Phenyl, Acetamide |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. The presence of the thiazole ring is often linked to enhanced cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Assessment
In a comparative study, several thiazole derivatives were tested for their cytotoxic effects on Jurkat and HT29 cell lines. One derivative demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interacting with specific enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through pathways involving Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of thiazole derivatives. Key findings include:
- Electron-donating groups : Methyl substitutions on the phenyl ring enhance activity.
- Thiazole ring modifications : Alterations can significantly impact cytotoxicity and selectivity against cancer cells .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Key Properties
- Spectroscopic Data : Similar compounds (e.g., from ) show characteristic IR peaks for C=O (1650–1700 cm⁻¹) and NH (3300–3400 cm⁻¹), with ¹H/¹³C NMR resonances for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.5 ppm) .
Comparison with Structurally Similar Compounds
Structural Analogs in Thiazole-Acetamide Derivatives
Key Observations :
- Fluorine vs.
- Phenoxy vs. Sulfanyl Linkers: The phenoxy group in the target compound provides rigidity and oxygen-mediated hydrogen bonding, while sulfanyl analogs (e.g., ) introduce sulfur’s nucleophilicity and flexibility .
- Triazole vs. Thiazole Hybrids : Triazole-containing analogs (e.g., 9b , 9c ) exhibit improved π-stacking due to planar triazole rings, but may face solubility challenges compared to the simpler thiazole-acetamide scaffold .
Tautomerism and Stability Considerations
- Tautomeric Behavior: Some acetamide-thiazolidinone derivatives (e.g., 3c-I and 3c-A in ) exist as tautomeric mixtures, which can complicate purification and activity interpretation. The target compound’s rigid thiazole core likely minimizes such isomerism .
- Synthetic Yield and Purity : Compounds synthesized under similar conditions (e.g., using Cu(I)-catalyzed azide-alkyne cycloaddition) show yields of 60–85%, with purity confirmed via elemental analysis (C, H, N within ±0.4% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
